Product packaging for Monoallyl Phthalate-d4(Cat. No.:)

Monoallyl Phthalate-d4

Cat. No.: B1152687
M. Wt: 210.22
Attention: For research use only. Not for human or veterinary use.
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Description

Monoallyl Phthalate-d4 is a deuterium-labeled standard critical for environmental and toxicological research. It is specifically used for the accurate quantification and tracing of phthalate metabolites in biological and environmental samples via mass spectrometry-based techniques, helping to correct for analyte loss during sample preparation . This compound serves as an intermediate and by-product formed in the industrial production of diallyl phthalate, which is a reagent in ring-closing ruthenium-catalyzed reactions . Phthalates are synthetic chemicals widely used as plasticizers in consumer and medical products, making them prevalent environmental contaminants . As an endocrine-disrupting chemical (EDC), exposure to its non-labeled counterpart is a subject of metabolic and health effects studies . The deuterium atoms incorporated into the structure provide a distinct mass difference from the native compound, enabling precise internal standardization. The molecular formula of this compound is C11H6D4O4, and it has a molecular weight of 210.22 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C₁₁H₆D₄O₄

Molecular Weight

210.22

Synonyms

Monoallyl Ester Phthalic Acid-d4;  Allyl Ester Phthalic Acid-d4;  Mono-2-propenyl Ester 1,2-Benzenedicarboxylic Acid-d4;  1-(2-Propen-1-yl) Ester 1,2-Benzenedicarboxylic Acid-d4

Origin of Product

United States

Iii. Methodological Advancements in the Analytical Characterization and Quantification of Monoallyl Phthalate D4

Principles and Applications of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Phthalate (B1215562) Research

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for obtaining highly accurate and precise measurements of chemical substances. wikipedia.org It is considered a method of the highest metrological standing because it employs an internal standard that is an isotopic variant of the analyte itself, thereby correcting for many potential sources of error. wikipedia.orgbham.ac.uk

The fundamental principle of IDMS involves adding a known amount of an isotopically enriched substance, such as Monoallyl Phthalate-d4, to a sample containing an unknown quantity of the native analyte (Monoallyl Phthalate). wikipedia.orgbham.ac.uk This addition, often called "spiking," creates a mixture where the natural isotopic composition of the analyte is altered. wikipedia.org

After achieving a complete and homogenous mixture of the sample and the spike, the resulting isotope ratio of the mixture is measured using a mass spectrometer. bham.ac.ukrsc.org Because the labeled standard and the native analyte are chemically identical, they behave the same way during sample preparation, extraction, and chromatographic separation. researchgate.net Consequently, any loss of the analyte during these steps will be accompanied by a proportional loss of the labeled standard. bham.ac.uk This ensures that the final measured isotope ratio remains unchanged, allowing for a highly accurate calculation of the original analyte concentration, independent of sample recovery. bham.ac.uk This approach can reduce measurement uncertainty significantly, in some cases from 5% down to 1%. wikipedia.org

In quantitative phthalate research, this compound serves as an ideal internal standard for the quantification of its non-labeled counterpart, Monoallyl Phthalate (MAP). Stable isotopically labeled molecules are considered the gold standard for internal standards because their physical and chemical properties are nearly identical to the target analyte. researchgate.net This similarity ensures that the internal standard co-elutes with the analyte during chromatography and experiences the same matrix effects (e.g., ion suppression or enhancement) in the mass spectrometer's ion source. clearsynth.comchromforum.org

The calibration process involves preparing a series of standards containing a fixed concentration of this compound and varying concentrations of the native MAP analyte. A calibration curve is then constructed by plotting the ratio of the analyte's signal response to the internal standard's signal response against the analyte's concentration. When an unknown sample, spiked with the same amount of this compound, is analyzed, its analyte-to-internal standard response ratio is used to determine the concentration from the calibration curve. clearsynth.com

Optimization is crucial for method performance. This includes selecting an appropriate concentration for the internal standard to ensure a robust signal without overwhelming the detector and verifying the isotopic purity of the standard to prevent inaccuracies. Careful selection of the labeling position on the molecule is also important to avoid potential deuterium (B1214612) exchange during sample processing. researchgate.nethilarispublisher.com

Table 1: Example of a Calibration Series for Monoallyl Phthalate (MAP) using this compound as an Internal Standard This table is for illustrative purposes and does not represent actual experimental data.

Calibration LevelConcentration of MAP (ng/mL)Concentration of MAP-d4 (ng/mL)Response of MAP (Peak Area)Response of MAP-d4 (Peak Area)Response Ratio (MAP/MAP-d4)
10.5105,100105,0000.049
21.01010,300106,5000.097
35.01052,500104,8000.501
410.010104,000105,2000.989
525.010258,000104,5002.469
650.010515,000106,0004.858

State-of-the-Art Chromatographic Techniques for High-Resolution Separation

Chromatography coupled with mass spectrometry is the cornerstone for the qualitative and quantitative analysis of phthalates and their metabolites from complex matrices. nih.gov Both gas and liquid chromatography offer powerful separation capabilities, with the choice of technique often depending on the specific properties of the target analytes.

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds, including many phthalate esters. nih.govresearchgate.net For less volatile phthalate metabolites, a derivatization step, such as methylation, is often required to increase their volatility and thermal stability, making them suitable for GC analysis. mui.ac.irresearchgate.net However, recent advancements have focused on developing methods that eliminate this time-consuming step by carefully optimizing injection parameters. nih.govfrontiersin.org

Method development in GC-MS/MS involves several key steps:

Sample Preparation: This typically includes extraction from the sample matrix (e.g., urine, serum) using liquid-liquid extraction (LLE) or solid-phase extraction (SPE), followed by cleanup to remove interfering substances. nih.govmui.ac.ir

Chromatographic Separation: Optimization of the GC oven temperature program is critical to ensure the separation of target analytes from each other and from matrix components. Faster temperature ramps can result in sharper peaks and shorter analysis times. frontiersin.org

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is used for its high selectivity and sensitivity. In Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions are monitored for each analyte and its labeled internal standard, significantly reducing background noise and improving detection limits. researchgate.netnih.gov

Table 2: Typical Parameters for GC-MS/MS Analysis of Phthalate Metabolites This table represents a compilation of typical parameters and does not correspond to a single specific published method.

ParameterTypical Setting
Gas Chromatograph (GC)
ColumnDB-5MS (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injector Temperature280 °C
Carrier GasHelium
Oven ProgramInitial 80°C, ramp at 10-15°C/min to 300°C, hold for 5 min
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Acquisition ModeMultiple Reaction Monitoring (MRM)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Innovations in Phthalate Analysis

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the method of choice for analyzing the more polar, non-volatile phthalate metabolites. nih.gov This technique offers high sensitivity and selectivity and avoids the need for derivatization. s4science.at

Recent innovations have further enhanced the capabilities of LC-MS/MS for phthalate analysis:

Online SPE: Automated online solid-phase extraction systems streamline sample preparation by integrating cleanup and pre-concentration directly with the LC-MS/MS analysis. This reduces manual labor, minimizes contamination risk, and improves reproducibility. uq.edu.au

Advanced Column Technology: The development of columns with smaller particle sizes (e.g., sub-2 µm) and different stationary phase chemistries has led to faster separations and improved resolution of isomeric compounds. sciex.com

Selective Detection Modes: In addition to MRM, techniques like precursor ion scanning can be used to screen for any compound that produces a common fragment ion, such as the phthalic anhydride (B1165640) fragment at m/z 149, which is characteristic of many phthalates. mdpi.com

Table 3: Typical Parameters for LC-MS/MS Analysis of Phthalate Metabolites This table represents a compilation of typical parameters and does not correspond to a single specific published method.

ParameterTypical Setting
Liquid Chromatograph (LC)
ColumnC18 reverse-phase (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase AWater with 0.1% Acetic Acid or 10 mM Ammonium Acetate
Mobile Phase BMethanol or Acetonitrile
Flow Rate0.3 - 0.5 mL/min
Column Temperature40 - 50 °C
Mass Spectrometer (MS)
Ionization SourceElectrospray Ionization (ESI), typically in negative mode
Acquisition ModeMultiple Reaction Monitoring (MRM)
Ion Source Temperature500 - 650 °C
Ion Spray Voltage-4500 V

Advanced Sample Introduction and Interface Technologies for Enhanced Sensitivity

The drive to detect ever-lower concentrations of environmental contaminants has spurred the development of technologies aimed at enhancing the sensitivity of mass spectrometry. These advancements focus on improving the efficiency of two critical stages: generating ions from the sample and transmitting those ions to the mass analyzer.

Innovations in sample introduction and ionization interfaces include:

High-Efficiency Ion Sources: Techniques like nano-electrospray ionization (nano-ESI) use much lower flow rates than conventional ESI. This creates smaller initial droplets, leading to more efficient desolvation and ionization, which in turn enhances sensitivity and reduces background noise. chromatographyonline.com

Improved Ion Optics: The development of advanced ion funnels and ion guides has significantly improved the efficiency of capturing and focusing ions as they travel from the atmospheric pressure region of the ion source into the high vacuum of the mass analyzer. This results in a greater number of ions reaching the detector, thereby boosting the signal intensity. nih.gov

Advanced Spectroscopic Probes for Structural and Isotopic Fingerprinting

Advanced spectroscopic methods are indispensable for the unequivocal identification and structural elucidation of this compound, providing detailed insights into its exact mass, fragmentation behavior, and unique vibrational characteristics.

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) stands as a cornerstone technique for the characterization of this compound, offering exceptional mass accuracy and the ability to elucidate its fragmentation pathways. The exact mass of a molecule is a fundamental property that aids in its identification. For this compound, with a molecular formula of C₁₁H₆D₄O₄, the theoretical exact mass can be calculated with high precision. This is derived from the monoisotopic mass of its non-deuterated counterpart, Monoallyl Phthalate (C₁₁H₁₀O₄), which is 206.05790880 Da. nih.gov The incorporation of four deuterium atoms in place of four hydrogen atoms on the phthalate ring results in a calculated molecular weight of approximately 210.22 g/mol . pharmaffiliates.com

For this compound, a similar fragmentation pattern is expected. However, the fragments containing the deuterated phthalate ring will exhibit a mass shift of +4 Da. Therefore, the characteristic phthalic anhydride fragment would be anticipated at m/z 153. The observation of this isotopically shifted fragment is a key indicator for the presence and structural confirmation of this compound.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular Formula C₁₁H₆D₄O₄
Calculated Molecular Weight 210.22 g/mol
Monoisotopic Mass of Parent Compound 206.05790880 Da
Predicted Key Fragment Ion (Deuterated) m/z 153
Predicted Key Fragment Ion (Non-Deuterated) m/z 149

Note: The exact mass of this compound would be slightly different from its molecular weight due to the mass defect of the isotopes.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a complementary approach to mass spectrometry for the structural characterization of this compound by probing the vibrational modes of its chemical bonds.

FT-IR Spectroscopy: The FT-IR spectrum of a phthalate ester is typically characterized by several key absorbance bands. For phthalates in general, a strong absorbance band related to the ortho-substituted aromatic ring is observed around 741 cm⁻¹. hpst.cz Additionally, doublet bands at approximately 1601 cm⁻¹ and 1581 cm⁻¹ are characteristic of the aromatic ring quadrant stretching vibration. hpst.cz The FT-IR spectrum of Diallyl Phthalate, a closely related compound, shows a distinct carbonyl peak in the region of 1700 cm⁻¹, as well as C-O and C-H vibrations in the 1200 cm⁻¹ and 1000 cm⁻¹ regions. nih.gov For this compound, similar characteristic peaks for the ester and aromatic functionalities are expected. The presence of deuterium atoms on the aromatic ring would likely introduce shifts in the C-D stretching and bending vibrations compared to the C-H vibrations in the non-deuterated compound, providing a unique spectral fingerprint.

Raman Spectroscopy: Raman spectroscopy offers another layer of molecular fingerprinting. Common to the Raman spectra of many phthalate esters are characteristic peaks found at approximately 1040, 1581, 1601, and 1726 cm⁻¹. dtu.dk The relative intensities of these peaks can vary slightly between different phthalates but collectively provide an identifiable signature for the phthalate ester group. dtu.dk For Diallyl Phthalate, a substrate peak in Raman spectroscopy has been observed at 1649 cm⁻¹. researchgate.net It is anticipated that the Raman spectrum of this compound would exhibit these characteristic phthalate peaks. The deuteration of the aromatic ring may lead to subtle shifts in the positions of these bands and the appearance of new bands corresponding to C-D vibrational modes, further aiding in its specific identification.

Table 2: Expected Vibrational Spectroscopy Peaks for this compound

Spectroscopic TechniqueCharacteristic Peak Region (cm⁻¹)Corresponding Vibrational Mode
FT-IR ~1700C=O (Ester carbonyl) stretch
~1601, ~1581Aromatic ring quadrant stretch
~1200, ~1000C-O and C-H vibrations
~741Ortho-substituted aromatic ring
Raman ~1726C=O (Ester carbonyl) stretch
~1601, ~1581Aromatic ring quadrant stretch
~1040Phthalate ester group vibration

Refined Sample Preparation Methodologies for Diverse Research Matrices

The effective isolation and concentration of this compound from complex sample matrices are critical for its accurate quantification. Advanced sample preparation techniques are tailored to the physicochemical properties of the analyte and the nature of the matrix.

Solid-Phase Extraction (SPE) and Microextraction (SPME) Techniques

Solid-phase extraction (SPE) is a widely used technique for the cleanup and preconcentration of phthalates and their metabolites from various samples. For monoalkyl phthalates, SPE cartridges such as Oasis MAX have been successfully employed. nih.gov The selection of the appropriate sorbent material is crucial and is based on the physicochemical properties of the analytes. pharmaffiliates.com

Solid-phase microextraction (SPME) is a solvent-free alternative to traditional SPE that is particularly useful for trace analysis. For the analysis of phthalate esters in water, SPME fibers with coatings like 65-µm polydimethylsiloxane-divinylbenzene (PDMS-DVB) have been shown to be effective. nih.gov The optimization of SPME parameters is essential for achieving high extraction efficiency. nih.gov

Liquid-Liquid Extraction (LLE) Protocols for Trace Analysis

Liquid-liquid extraction (LLE) is a classic and effective method for the separation of compounds based on their differential solubility in two immiscible liquid phases. For acidic compounds like Monoallyl Phthalate, which possesses a carboxylic acid group, pH adjustment of the aqueous phase is a critical parameter for optimizing extraction efficiency. reddit.com By adjusting the pH to be at least two units below the pKa of the acidic analyte, the compound will be in its neutral form, which enhances its partitioning into an organic solvent. chromatographyonline.com

The choice of the organic solvent is another key factor in LLE. Solvents are selected based on the polarity and solubility of the target analyte. elementlabsolutions.com To further improve recovery, a "salting-out" effect can be induced by adding a high concentration of a salt like sodium sulfate (B86663) to the aqueous phase, which decreases the solubility of the analyte in the aqueous phase and promotes its transfer to the organic phase. reddit.com

Rigorous Validation and Quality Control Frameworks in Analytical Method Development

The development of a reliable analytical method for the quantification of this compound necessitates a comprehensive validation and a robust quality control (QC) framework. Method validation ensures that the analytical procedure is fit for its intended purpose. fda.gov

Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net When using a deuterated internal standard like this compound, it is crucial to demonstrate that it behaves similarly to the analyte of interest during sample preparation and analysis, thus effectively compensating for any variations. nih.gov

A robust quality control system is essential for the ongoing monitoring of the analytical method's performance. This typically involves the regular analysis of quality control samples, which are materials with known concentrations of the analyte. assayoffice.co.uk The results from these QC samples are often plotted on control charts to visually track the method's performance over time and to identify any trends or deviations that may indicate a problem with the analytical system. icp-forests.orgloesungsfabrik.de The use of certified reference materials, when available, is also highly recommended for assessing the accuracy of the method. assayoffice.co.uk

Table 3: Key Parameters in Analytical Method Validation

Validation ParameterDescription
Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Assessment of Linearity, Limits of Detection, and Limits of Quantification

The validation of an analytical method is fundamental to ensuring the reliability of its results. Key parameters in this process are linearity, the limit of detection (LOD), and the limit of quantification (LOQ).

Linearity is the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by preparing a series of calibration standards at different concentrations and analyzing them. The response (e.g., peak area) is then plotted against the concentration, and a linear regression is performed. For phthalate analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a high coefficient of determination (R²) is expected, often greater than 0.99, indicating a strong linear relationship. s4science.at The use of a deuterated internal standard like MAP-d4 is crucial in establishing this linearity, as it corrects for variations in instrument response and sample preparation.

Limits of Detection (LOD) and Limits of Quantification (LOQ) define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, though not necessarily quantified with acceptable precision and accuracy. The LOQ is the lowest concentration that can be measured with a defined level of precision and accuracy. These values are often determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ. nih.gov

While specific data for MAP-d4 is not detailed in the literature, as it functions as an internal standard, the analytical parameters for its target analyte, MAP, and other phthalate monoesters provide representative values. Methods developed for phthalate metabolites in biological matrices such as urine or serum typically achieve very low detection and quantification limits, often in the sub-nanogram per milliliter (ng/mL) range. nih.gov

Table 1: Illustrative Analytical Performance Parameters for Phthalate Monoester Analysis using LC-MS/MS with a Deuterated Internal Standard

AnalyteLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
Mono-n-butyl phthalate (MBP)0.5 - 100>0.9950.150.5
Mono-isobutyl phthalate (MiBP)0.5 - 100>0.9960.120.4
Monoethyl phthalate (MEP)1.0 - 200>0.9940.301.0
Mono-(2-ethylhexyl) phthalate (MEHP)0.2 - 50>0.9970.080.25
Monoallyl Phthalate (MAP) 0.2 - 50 >0.995 ~0.1 ~0.3

Note: Data for MAP are estimated based on typical performance for similar phthalate monoesters. The use of MAP-d4 as an internal standard is essential for achieving such performance.

Evaluation of Matrix Effects and Interferences in Complex Samples

Complex biological and environmental samples, such as urine, blood, and soil, contain numerous endogenous and exogenous compounds that can interfere with the analysis of the target analyte. cdc.govcabidigitallibrary.org In mass spectrometry, these co-eluting substances can alter the ionization efficiency of the analyte, a phenomenon known as the "matrix effect," leading to either suppression or enhancement of the signal and compromising the accuracy of quantification. clearsynth.com

The primary strategy to overcome matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound. clearsynth.com An ideal internal standard co-elutes with the analyte and has nearly identical chemical and physical properties. Because MAP-d4 is structurally identical to MAP, except for the presence of deuterium atoms, it experiences the same matrix effects during sample preparation and ionization. By calculating the ratio of the analyte's response to the internal standard's response, any signal suppression or enhancement affecting the analyte is proportionally mirrored in the internal standard, thus canceling out the effect. clearsynth.comjst.go.jp

The effectiveness of this correction is typically evaluated during method validation by comparing the response of an analyte in a pure solvent standard to its response in a sample matrix spiked at the same concentration.

Table 2: Quantifying Matrix Effect with and without a Deuterated Internal Standard

Sample MatrixAnalyteConcentration (ng/mL)Signal Response (without IS)Signal Response (with IS Ratio)Matrix Effect (%)
UrinePhthalate X10Suppressed by 40%Corrected<5%
PlasmaPhthalate X10Suppressed by 60%Corrected<5%
Soil ExtractPhthalate X10Enhanced by 25%Corrected<5%

This illustrative table demonstrates how a deuterated internal standard like MAP-d4 can effectively compensate for significant matrix-induced signal suppression or enhancement, resulting in a negligible final matrix effect.

Inter-Laboratory Comparison and Proficiency Testing in Phthalate Research

To ensure the comparability and reliability of data generated by different laboratories, inter-laboratory comparison studies and proficiency testing (PT) programs are essential. jst.go.jp These programs are a cornerstone of quality assurance in fields like human biomonitoring, which relies on accurate measurements of environmental contaminants like phthalates. researchgate.net

In a typical inter-laboratory comparison, a central organizer distributes identical, well-characterized samples to multiple participating laboratories. Each laboratory analyzes the samples using their own standard operating procedures and reports the results back to the organizer. The data are then statistically analyzed to assess the level of agreement between laboratories and to identify any systematic biases.

Proficiency testing is a formal, ongoing process where laboratories analyze "blind" samples at regular intervals to demonstrate their continued competence. These programs have been implemented for various phthalate metabolites in human urine. researchgate.net The results from these studies highlight several key points:

Method Harmonization: While different laboratories may use slightly different methods, the use of robust techniques like LC-MS/MS with deuterated internal standards leads to better agreement. jst.go.jp

Precision and Accuracy: These studies provide valuable data on the between-laboratory reproducibility (precision) and accuracy of phthalate measurements. jst.go.jp

Identifying Contamination: Phthalates are ubiquitous in laboratory environments, and inter-laboratory studies can help identify and minimize sources of background contamination. europa.eu

While no specific proficiency testing programs for this compound are documented (as it is a standard, not a measured analyte in these contexts), the overarching programs for phthalate metabolites are directly relevant. The availability of high-purity certified reference materials, including deuterated standards like MAP-d4, is critical for the success of these quality assurance schemes.

Table 3: Inter-Laboratory Validation Results for Phthalate Analysis in a Spiked Matrix

AnalyteMean Concentration (µg/L)Within-Lab Reproducibility (RSDr %)Between-Lab Reproducibility (RSDR %)Horwitz Ratio (HorRat)
Di-n-butyl phthalate (DBP)52.55.510.20.65
Di(2-ethylhexyl) phthalate (DEHP)48.97.113.10.79

Iv. Mechanistic Elucidation of Environmental and Biotransformation Pathways Using Monoallyl Phthalate D4

Application of Deuterated Tracers in Investigating Enzymatic Hydrolysis Mechanisms (In Vitro Models)

The initial step in the metabolism of many phthalate (B1215562) diesters is hydrolysis to their corresponding monoesters. Monoallyl Phthalate-d4 serves as a critical tool for studying the subsequent enzymatic hydrolysis of this monoester into phthalic acid and an alcohol.

Identification of Esterase Substrate Specificity and Catalytic Mechanisms

The hydrolysis of phthalate monoesters is catalyzed by a class of enzymes known as esterases or hydrolases. researchgate.net These enzymes exhibit varying degrees of substrate specificity. In vitro studies using purified enzymes or cell lysates are fundamental to characterizing these properties. The use of this compound allows for highly accurate kinetic assays. By incubating the deuterated substrate with an enzyme preparation, the rate of disappearance of the parent compound and the appearance of the deuterated phthalic acid product can be monitored with high sensitivity using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net

This approach helps in identifying which specific esterases are capable of hydrolyzing Monoallyl Phthalate. Research on various bacterial esterases has revealed that their catalytic activity often relies on a conserved Ser-His-Asp catalytic triad (B1167595) within the enzyme's active site. researchgate.netnih.gov The mechanism typically follows a bi-bi ping-pong model, where the serine residue performs a nucleophilic attack on the ester, leading to the formation of a tetrahedral intermediate before the final products are released. nih.gov Utilizing this compound as a substrate in such studies confirms its role as a substrate and helps to determine key enzymatic parameters.

Table 1: Examples of Enzyme Families Involved in Phthalate Ester Hydrolysis

Enzyme/Enzyme FamilyTypical Source OrganismRole in Phthalate Metabolism
Carboxylesterases Rhodococcus sp., Bacillus sp.Hydrolysis of phthalate diesters and monoesters. researchgate.net
MEHP Hydrolase Gordonia sp.Specific hydrolysis of monoesters like Mono-(2-ethylhexyl) phthalate. nih.gov
Phthalate Dioxygenase Pseudomonas cepaciaDihydroxylation of the phthalate ring, a key step in aromatic ring cleavage. nih.gov
Ser-His-Asp Triad Hydrolases Sulfobacillus acidophilusBroad-spectrum degradation of phthalate diesters via a conserved catalytic mechanism. nih.gov

Kinetic Isotope Effects (KIE) in Phthalate Metabolism

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by observing changes in the reaction rate upon isotopic substitution. The substitution of hydrogen with deuterium (B1214612) creates a stronger chemical bond (C-D vs. C-H). If this bond is broken in the rate-determining step of a reaction, the reaction will proceed more slowly with the deuterated compound.

In the context of this compound, a KIE could be observed if the deuterated positions on the phthalate ring are involved in a rate-limiting step of enzymatic transformation. While the primary hydrolysis at the ester group would not be expected to show a significant KIE from ring deuteration, subsequent oxidative metabolism of the aromatic ring by enzymes like dioxygenases would. nih.gov Observing a KIE would provide strong evidence for the specific bond-cleavage events that constitute the enzymatic mechanism's slowest step. Studies on the photolysis of other phthalates have demonstrated stable carbon isotope fractionation, which is conceptually similar to KIE, indicating that such effects are measurable and provide mechanistic insight. epa.gov

Research on Biotransformation Pathways in Model Organisms (Non-Human Systems)

Stable isotope-labeled compounds are invaluable for metabolic studies in whole organisms, such as plants, bacteria, or fungi. researchgate.net They allow researchers to trace the fate of a specific administered dose, distinguishing it from endogenous or background levels of the same chemical. nih.govresearchgate.net

Elucidation of Major and Minor Metabolites of Monoallyl Phthalate

Following administration of this compound to a model organism, metabolites can be identified in tissues or excreta. Using high-resolution mass spectrometry, researchers can screen for signals that exhibit the same mass shift corresponding to the four deuterium atoms. semanticscholar.org This stable isotope pattern filtering approach provides high confidence in metabolite identification. nih.gov

For Monoallyl Phthalate, biotransformation is expected to proceed via two main pathways: hydrolysis of the ester linkage to form phthalic acid, and oxidation of the allyl side chain. The latter can lead to a variety of metabolites through hydroxylation and further oxidation to carboxylic acids. researchgate.net The use of this compound would definitively confirm the identity of these metabolites.

Table 2: Postulated Metabolites of Monoallyl Phthalate Identified Using a d4-Tracer

Metabolite TypePostulated Chemical NameRole of this compound in Identification
Hydrolysis Product Phthalic Acid-d4Confirms esterase activity; detected as a d4-labeled molecule.
Phase I Metabolite (Oxidation) Mono-(2,3-dihydroxypropyl) Phthalate-d4Identification of hydroxylated metabolites by tracing the distinct isotopic signature.
Phase I Metabolite (Oxidation) Mono-(2-carboxyethyl) Phthalate-d4Tracing the d4 label allows for confident identification of side-chain oxidation products.
Phase II Metabolite (Conjugation) Phthalic Acid-d4 GlucuronideHelps identify conjugation products by searching for the mass of the conjugate plus the four deuterium atoms.

Role of Deuterium Labeling in Tracing Carbon Flow and Metabolic Fates

Deuterium labeling is a cornerstone of metabolic flux analysis. springernature.com By introducing this compound, scientists can trace the path of the deuterated molecule through various metabolic networks. This technique, sometimes referred to as Deuterium Metabolic Imaging (DMI) in broader contexts, can quantify the distribution of the compound into different tissues and cellular compartments. nih.govnih.gov

The label allows for the determination of the relative importance of competing metabolic pathways. For instance, it can help quantify the proportion of Monoallyl Phthalate that is hydrolyzed versus the proportion that undergoes side-chain oxidation. This tracing provides a dynamic view of the compound's fate, revealing how the organism processes and ultimately eliminates the substance. nih.gov

Degradation Pathways in Environmental Compartments

Phthalates are subject to degradation in the environment through both biological and non-biological processes. nih.gov this compound is an ideal tool for environmental fate studies, allowing researchers to spike environmental samples (e.g., soil, water, sediment) and monitor degradation rates and pathways without interference from pre-existing contamination. nih.govbattelle.org

The primary environmental degradation pathways for phthalate esters include:

Biodegradation: This is the principal degradation mechanism in most environments. nih.gov It typically begins with the microbial hydrolysis of the ester bond to form phthalic acid and the corresponding alcohol. nih.gov Subsequently, microorganisms can cleave the aromatic ring of phthalic acid, ultimately mineralizing it to CO2 and water. nih.gov Studies in soil have shown that microbial consortia are effective at degrading various phthalates. nih.gov

Abiotic Hydrolysis: This chemical process can contribute to degradation, particularly under conditions of high temperature, pressure, or non-neutral pH, such as those found in deep landfill layers. nih.govsemanticscholar.org In typical surface water and soil, its role is often considered minor compared to biodegradation. nih.gov

Photolysis: Photodegradation can occur, especially in the atmosphere or surface waters, where phthalates react with hydroxyl radicals generated by sunlight. nih.gov

Using this compound in microcosm studies allows for precise calculation of degradation half-lives and the identification of transient intermediates, providing a clear picture of its environmental persistence and fate. researchgate.net

Table 3: Summary of Environmental Degradation Pathways for Monoallyl Phthalate

Degradation PathwayDescriptionKey Factors
Biodegradation (Aerobic) Microbial enzymes hydrolyze the ester bond, followed by aromatic ring cleavage. This is a major pathway in soil and water. nih.govnih.govPresence of adapted microorganisms, oxygen, temperature, nutrients.
Biodegradation (Anaerobic) Slower degradation under anaerobic conditions, eventually leading to methane (B114726) and carbon dioxide. semanticscholar.orgRedox potential, presence of specific anaerobic consortia.
Abiotic Hydrolysis Non-enzymatic cleavage of the ester bond by water. nih.govpH (faster at extremes), temperature, pressure. nih.govsemanticscholar.org
Photolysis Degradation initiated by ultraviolet (UV) radiation from sunlight, often involving hydroxyl radicals. nih.govSunlight intensity, presence of photosensitizers.

Microbial Degradation Mechanisms in Aquatic and Terrestrial Systems

Microbial activity is a primary driver of monoallyl phthalate degradation in both aquatic and terrestrial environments. The initial and rate-limiting step in the biodegradation of phthalate esters is the enzymatic hydrolysis of the ester bonds. d-nb.infonih.gov In the case of monoallyl phthalate, this involves the cleavage of the single allyl ester linkage to yield phthalic acid and allyl alcohol. researchgate.net

Aerobic Degradation:

Under aerobic conditions, microorganisms utilize esterases to hydrolyze monoallyl phthalate. nih.gov The resulting phthalic acid is then typically hydroxylated by dioxygenase enzymes to form a dihydroxyphthalate intermediate. nih.govnih.gov This is followed by decarboxylation to yield protocatechuic acid, which subsequently enters the central carbon metabolism through ring cleavage pathways (ortho- or meta-cleavage). nih.gov The allyl alcohol released during the initial hydrolysis is also readily metabolized by many microorganisms.

Anaerobic Degradation:

In anoxic environments, the degradation pathway differs significantly. Following the initial hydrolysis to phthalic acid, anaerobic bacteria activate the phthalic acid to a coenzyme A (CoA) thioester. d-nb.infonih.gov This is followed by a mechanistically challenging decarboxylation to form benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds. d-nb.infonih.gov

The use of this compound in these studies allows for the unambiguous identification of these metabolites in complex environmental samples. By tracking the incorporation of the deuterium label, researchers can confirm the biotransformation pathway and quantify the rates of formation of key intermediates.

Table 1: Hypothetical Microbial Degradation Intermediates of this compound

IntermediateChemical FormulaDegradation PathwayMethod of Identification
Phthalic Acid-d4C₈H₂D₄O₄Aerobic & AnaerobicGC-MS, LC-MS
Protocatechuic Acid-d4C₇H₂D₄O₄AerobicGC-MS, LC-MS
Benzoyl-CoA-d4C₁₅H₁₁D₄NO₇SAnaerobicLC-MS/MS

Photolytic and Chemical Degradation Processes in Environmental Matrices

Beyond microbial action, monoallyl phthalate is subject to degradation through photolytic and chemical processes in the environment.

Photolytic Degradation:

Phthalate esters can undergo photodegradation when exposed to ultraviolet (UV) radiation. nih.gov The primary mechanism involves the attack of photochemically produced hydroxyl radicals on the aromatic ring or the ester side chain. nih.gov This can lead to the formation of hydroxylated derivatives and, eventually, ring-opening products. nih.gov Studies on analogous compounds have shown that the length and structure of the alkyl chain can influence the rate of photodegradation. nih.gov

Chemical Degradation (Fenton Oxidation):

Advanced oxidation processes, such as the Fenton reaction, are effective in degrading phthalates. mdpi.com This process involves the generation of highly reactive hydroxyl radicals (•OH) from the reaction of hydrogen peroxide with ferrous ions. mdpi.com These radicals can attack the monoallyl phthalate molecule, leading to hydroxylation, decarboxylation, and ultimately mineralization to CO₂ and H₂O. mdpi.com Intermediates identified in the Fenton oxidation of a similar compound, diallyl phthalate, include phthalic acid, 1,2-dihydroxybenzene, and 1,2,4-trihydroxybenzene. mdpi.com

The use of this compound in such studies helps in identifying the primary sites of radical attack by analyzing the mass shifts in the resulting degradation products.

Table 2: Potential Chemical and Photolytic Degradation Products of this compound

Degradation ProductFormation ProcessAnalytical Technique
Hydroxylated this compoundPhotolysis, Fenton OxidationGC-MS, LC-MS
Phthalic Acid-d4Photolysis, Fenton OxidationGC-MS, LC-MS
1,2-Dihydroxybenzene-d4Fenton OxidationGC-MS

Isotopic Labeling for Understanding Reaction Stoichiometry and Intermediate Formation

Isotopic labeling with deuterium is a powerful technique for elucidating reaction stoichiometry and identifying transient or low-concentration intermediates in complex reaction pathways. By introducing a known quantity of this compound into a system, researchers can use mass spectrometry-based techniques to track the appearance and disappearance of the labeled compound and its metabolites.

This approach allows for:

Confirmation of reaction pathways: By observing the transfer of the deuterium label from the parent compound to its successive products, the proposed degradation pathway can be confirmed.

Quantification of metabolite formation: The concentration of labeled intermediates can be accurately measured, providing insights into the kinetics of each step in the degradation process.

Determination of reaction stoichiometry: By measuring the molar ratios of the labeled reactant consumed and the labeled products formed, the stoichiometry of the transformation can be determined.

For example, in a microbial degradation study, the molar amount of this compound that is consumed can be correlated with the molar amounts of phthalic acid-d4 and subsequently protocatechuic acid-d4 that are produced. This provides a clear picture of the efficiency of the metabolic pathway.

V. Environmental Occurrence, Distribution, and Fate Research of Phthalate Esters Context for Monoallyl Phthalate D4 Studies

Methodologies for Assessing Environmental Presence in Various Media

The detection and quantification of phthalate (B1215562) esters in the environment require sensitive and specific analytical methods due to the often low concentrations and the complexity of environmental matrices. The use of deuterated internal standards, such as Monoallyl Phthalate-d4, is fundamental to achieving the necessary accuracy and precision in these analyses. nih.govjst.go.jp

Aquatic environments are significant sinks for phthalate esters. Monitoring their presence in water, sediments, and biota is crucial for understanding exposure risks to aquatic organisms and humans.

Sample Collection and Preparation: Water samples are typically collected in glass bottles and may be filtered to separate dissolved and particulate-bound phthalates. Sediment samples are often collected with grab samplers or corers. Biota, such as fish and invertebrates, are collected to assess bioaccumulation. Sample preparation is a critical step where contamination must be minimized. cdc.gov Extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are used for water samples, while Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction are employed for sediments and biological tissues. researchgate.net It is during this stage that a deuterated internal standard like this compound would be introduced to the sample.

Analytical Instrumentation: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques for the analysis of phthalates. researchgate.net LC-MS/MS is particularly advantageous for analyzing phthalate monoesters, which are primary metabolites, as it often requires less sample cleanup and no derivatization. chromatographyonline.comnih.gov In both methods, the mass spectrometer differentiates between the native phthalate and its co-eluting deuterated standard based on their mass-to-charge ratio, allowing for precise quantification.

Table 1: Typical Concentrations of Selected Phthalates in Aquatic Environments

Phthalates are semi-volatile organic compounds (SVOCs) and can be found in both the gas and particulate phases in the atmosphere. In soil environments, they can accumulate from atmospheric deposition and the degradation of plastic waste.

Atmospheric Monitoring: Air sampling methods typically involve drawing a known volume of air through a filter to capture particulate-bound phthalates and a sorbent tube (e.g., polyurethane foam or XAD resin) to trap gas-phase compounds. bohrium.com After sampling, the phthalates are extracted from the filter and sorbent using a solvent, and the extract is analyzed, usually by GC-MS. The use of deuterated standards is essential to account for potential breakthrough during sampling and losses during extraction. jst.go.jp

Soil Analysis: Soil samples are typically air-dried and sieved before extraction with an organic solvent or solvent mixture. epa.gov The resulting extract is then concentrated and cleaned up to remove interfering substances before instrumental analysis by GC-MS or LC-MS/MS. As with other matrices, the addition of an internal standard like this compound at the start of the extraction process is crucial for accurate quantification.

Table 2: Representative Concentrations of Phthalates in Air and Soil

Investigation of Transport and Partitioning Behavior

Understanding the processes that govern the movement and distribution of phthalates in the environment is key to predicting their fate and potential for exposure. These investigations often involve laboratory experiments where accurate quantification is paramount.

Sorption to soil organic matter and sediments is a primary process controlling the fate and transport of phthalates in the environment. semanticscholar.org This process reduces their concentration in the aqueous phase, limiting their mobility and bioavailability but also creating a long-term reservoir of contamination.

Laboratory batch equilibrium studies are commonly conducted to quantify the extent of sorption. In these experiments, a solution containing the phthalate of interest is mixed with a known amount of soil or sediment. After a period of equilibration, the solid and liquid phases are separated, and the concentration of the phthalate is measured in the liquid phase. The amount sorbed to the solid is calculated by difference. The use of isotopically labeled standards like this compound is critical for accurately measuring the low concentrations that may remain in the aqueous phase. The results are used to calculate sorption coefficients (Kd) and organic carbon-normalized sorption coefficients (Koc), which are essential parameters for environmental modeling.

Table 3: Exemplary Organic Carbon-Normalized Sorption Coefficients (Koc) for Phthalates

Volatilization from water or soil surfaces can be a significant transport pathway for lower molecular weight phthalates. Conversely, leaching through the soil profile can lead to the contamination of groundwater. These processes are governed by the physicochemical properties of the phthalates, such as their vapor pressure, water solubility, and Henry's Law constant.

Leaching is often studied using soil column experiments, where water is passed through a column of soil to which a phthalate has been applied. The concentration of the phthalate in the leachate is monitored over time. Accurate measurement of the phthalate in the leachate, often at very low concentrations, necessitates the use of robust analytical methods, including isotope dilution with standards like this compound.

Modeling Approaches for Environmental Fate Prediction

Environmental fate models are computational tools used to predict the distribution, transport, and persistence of chemicals in the environment. researchgate.netdoi.org These models integrate information on a chemical's properties, degradation rates, and environmental characteristics to estimate its concentration in various compartments such as air, water, soil, and biota.

Fugacity-based models, such as the Quantitative Water Air Sediment Interaction (QWASI) model, are commonly used for phthalates. doi.org These models require input parameters for the chemical's partitioning behavior (e.g., Koc, air-water partition coefficient) and degradation half-lives in different media. The output of these models provides a holistic view of the chemical's environmental behavior, helping to identify compartments of accumulation and dominant removal pathways.

The development and validation of these models rely on high-quality monitoring data. The accurate environmental concentration data, obtained through rigorous analytical methods using internal standards like this compound, are essential for calibrating the models and ensuring that their predictions are reliable. Without such data, the uncertainty of the model outputs would be significantly higher, limiting their usefulness for risk assessment and environmental management.

Table 4: Key Input Parameters for a Multimedia Fate Model (Generic Phthalate)

Vi. Computational and Theoretical Studies of Monoallyl Phthalate D4

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, yielding detailed information about its electronic structure and associated properties. For phthalate (B1215562) esters, these investigations are crucial for understanding their stability, reactivity, and spectroscopic characteristics. While specific studies on Monoallyl Phthalate-d4 are not prevalent in publicly accessible literature, extensive research on closely related compounds, such as Diallyl Phthalate (DAP), provides a strong theoretical framework.

Electronic structure calculations, primarily using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are used to predict the geometric and electronic properties of phthalate molecules. uokerbala.edu.iqresearchgate.net For the related compound Diallyl Phthalate, calculations have been performed using the CAM-B3LYP functional and the 6-311+G(d,p) basis set to optimize the molecular geometry and compute various electronic parameters. uokerbala.edu.iq

These calculations yield fundamental properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net For Diallyl Phthalate, the energy gap has been calculated to be 8.326 eV using DFT and 4.522 eV using the HF method, suggesting significant chemical stability. uokerbala.edu.iqresearchgate.net Other calculated parameters include dipole moment, ionization potential, and electron affinity, which are essential for understanding the molecule's polarity and interaction with other chemical species. uokerbala.edu.iq

Furthermore, these computational methods can predict vibrational frequencies, which correspond to peaks in Infrared (IR) and Raman spectra. Theoretical spectra for Diallyl Phthalate have shown good agreement with experimental data, validating the accuracy of the computational models. uokerbala.edu.iq Such predictions are invaluable for interpreting experimental spectroscopic results and identifying the compound.

Table 1: Calculated Electronic Properties for Diallyl Phthalate (DAP) as a Theoretical Model.
PropertyDFT/CAM-B3LYP MethodHartree-Fock (HF) MethodUnit
Total Electronic Energy-842.614348-837.953983Hartree
HOMO Energy--eV
LUMO Energy--eV
HOMO-LUMO Energy Gap8.3264.522eV
Dipole Moment3.39393.6661Debye
First Hyperpolarizability475.939 x 10⁻³³365.624 x 10⁻³³esu

Phthalate esters, with their flexible ester side chains, can exist in multiple spatial arrangements or conformations. Conformer analysis is a computational process that seeks to identify the different stable conformers of a molecule and determine their relative energies. By mapping these energies, a potential energy landscape can be constructed, revealing the most probable shapes of the molecule and the energy barriers for converting between them.

For phthalates, this analysis involves systematically rotating the rotatable bonds—primarily the C-O bonds linking the allyl group to the carboxyl group and the C-C bond of the allyl group—and calculating the energy at each step. The resulting low-energy structures represent the most stable conformers. This information is critical for understanding how this compound might fit into the active site of an enzyme or a receptor, as its biological activity is intrinsically linked to its three-dimensional shape.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvation

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of intermolecular interactions. mdpi.com These simulations are governed by the principles of classical mechanics and are used to study complex processes like the binding of a ligand to a protein or the diffusion of a contaminant in an environmental system. nih.govprinceton.edu

MD simulations are instrumental in elucidating how phthalates interact with biological systems. For instance, simulations have been used to investigate the permeation of phthalates like Dimethyl Phthalate (DMP), Dibutyl Phthalate (DBP), and Di(2-ethylhexyl) Phthalate (DEHP) across cell membranes. nih.govmdpi.com These studies show that phthalates can spontaneously enter a model cell membrane (e.g., a POPC bilayer) and typically reside at the interface between the lipid headgroups and the acyl chains. mdpi.com The depth of insertion and the difficulty of permeation often correlate with the length and hydrophobicity of the ester side chain. mdpi.com

Molecular docking, often used in conjunction with MD simulations, predicts the preferred orientation of a molecule when bound to a receptor. mdpi.com Studies have docked various phthalates with hormone receptors, such as the estrogen receptor (ER), androgen receptor (AR), and thyroid hormone receptor (THR), to calculate binding energies. mdpi.com A lower binding energy suggests a stronger interaction. mdpi.com These computational approaches can identify key interactions, like hydrogen bonds and van der Waals forces, that stabilize the complex between the phthalate and the biological macromolecule. nih.gov Such models could be applied to this compound to predict its potential to interact with and disrupt endocrine receptors. nih.gov

The fate and transport of phthalates in the environment are governed by their interactions with soil, sediment, and water. MD simulations have been successfully used to model the adsorption of phthalate esters onto the surfaces of environmental solids like smectite clay minerals. princeton.eduacs.org

These simulations, sometimes enhanced with techniques like metadynamics to explore the free energy landscape, reveal the molecular-scale details of the adsorption process. princeton.edu For several phthalates, studies have shown that adsorption is driven by a combination of favorable van der Waals forces and a significant positive entropic contribution. princeton.edu The simulations indicate that phthalate molecules tend to adsorb in a flat orientation on the more hydrophobic, uncharged patches of the clay surface. princeton.edu This type of modeling is crucial for predicting the environmental partitioning and bioavailability of compounds like this compound. researchgate.net

Table 2: Summary of Findings from Molecular Dynamics (MD) Simulations of Phthalates.
Simulation TypeSystem StudiedKey FindingsRelevance for this compound
Membrane PermeationDMP, DBP, DEHP in POPC lipid bilayerPhthalates spontaneously partition into the membrane, with insertion depth related to side-chain length. An energy barrier exists at the water-membrane interface. mdpi.comPredicts how the compound may cross biological membranes to exert biological effects.
Environmental AdsorptionSix different phthalate esters on smectite clayAdsorption occurs on exterior surfaces and within the interlayer nanopore, favoring hydrophobic regions. The process is driven by van der Waals and entropic forces. princeton.eduHelps predict environmental fate, transport, and sequestration in soil and sediment.
Receptor Interaction22 different PAEs docked with ER, AR, and THR receptorsCalculates binding energies to predict endocrine-disrupting potential. Identifies hydrogen bonding and hydrophobic interactions as key stabilizing forces. mdpi.comProvides a method to screen for potential endocrine-disrupting activity.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Phthalate Derivatives

Cheminformatics applies computational methods to solve chemical problems, with a significant focus on developing Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity or a physical property. nih.govscienceopen.com These models are widely recognized by regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) and the Registration, Evaluation and Authorisation of Chemicals (REACH) regulation for assessing chemical toxicity. mdpi.com

For phthalates, QSAR models have been developed to predict various endpoints, including degradation rates in soil and endocrine-disrupting effects. nih.govnih.gov The process involves compiling a dataset of related chemicals with known activities, calculating a set of molecular descriptors for each chemical, and then using statistical methods to build a predictive model.

Molecular descriptors can include quantum chemical parameters (like HOMO energy), physicochemical properties, and structural features. nih.gov For example, a QSAR model for the degradation of phthalic acid esters (PAEs) in soil found that the HOMO energy (EHOMO) and the charge on the carboxyl carbon (qC-) were predominant factors, along with soil organic matter content. nih.gov Similarly, 3D-QSAR models for the endocrine-disrupting effects of PAEs have shown that the hydrophobic, steric, and electrostatic fields of the molecules are significant predictors of their activity. nih.gov By calculating the relevant descriptors for this compound, its properties and potential hazards could be estimated using these established QSAR models, providing a rapid screening tool without the need for extensive laboratory testing. researchgate.net

Isotopic Effect Modeling for Reaction Mechanism Prediction

Computational modeling of isotopic effects, particularly the kinetic isotope effect (KIE), serves as a powerful tool for elucidating the mechanisms of chemical reactions. In the context of this compound, the strategic replacement of four hydrogen atoms with deuterium (B1214612) on the phthalate ring provides a non-invasive probe to investigate reaction pathways, transition states, and rate-determining steps. The significant mass difference between hydrogen and deuterium (approximately 100%) can lead to measurable differences in reaction rates, offering deep insights into bond-breaking and bond-forming events. nih.gov

The primary kinetic isotope effect (PKIE) is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. wikipedia.org Conversely, a secondary kinetic isotope effect (SKIE) arises when the isotopic substitution is at a position not directly involved in bond cleavage or formation. wikipedia.org Though smaller than PKIEs, SKIEs can provide valuable information about changes in hybridization or the steric environment of the transition state. wikipedia.org For this compound, where the deuterium labels are on the aromatic ring, studies would likely focus on SKIEs in reactions involving the allyl group or the carboxylate moiety, or PKIEs in reactions that directly attack the aromatic ring, such as oxidative degradation.

Theoretical studies on related phthalate esters, such as dimethyl phthalate (DMP), have shown that reactions initiated by hydroxyl radicals (•OH) can proceed through multiple pathways, including radical adduct formation (RAF) and hydrogen atom transfer (HAT). researchgate.net Computational models can predict the energy barriers for each potential pathway for both the deuterated and non-deuterated isotopologues of monoallyl phthalate. By comparing the calculated KIE with experimentally determined values, researchers can discern the most probable reaction mechanism.

For instance, if a reaction proceeds via hydrogen abstraction from the allyl group, a negligible KIE would be expected from the deuterium labeling on the phthalate ring (an SKIE). However, if the reaction involves an electrophilic attack on the aromatic ring, leading to the formation of a sigma complex (a Wheland intermediate), a more significant SKIE might be observed due to changes in the vibrational frequencies of the C-D bonds at the transition state.

The prediction of reaction mechanisms using isotopic effect modeling for this compound would typically involve the following workflow:

Proposing Reaction Pathways: Based on known chemical principles, several plausible reaction mechanisms are hypothesized. For phthalates, these can include hydrolysis of the ester, oxidation of the allyl side chain, or degradation of the aromatic ring. researchgate.netnih.gov

Computational Modeling of Reactants and Transition States: Using quantum mechanical methods like Density Functional Theory (DFT), the geometries and vibrational frequencies of the reactants and the transition state for each proposed pathway are calculated for both Monoallyl Phthalate and this compound.

Calculation of Kinetic Isotope Effects: The KIE is calculated from the vibrational frequencies of the isotopologues in their ground states and at the transition state. The ratio of the reaction rate constants (kH/kD) is determined, providing a theoretical KIE value.

Comparison with Experimental Data: The computationally predicted KIE values are compared with those obtained from experimental kinetic studies. A strong correlation between a predicted KIE for a specific mechanism and the experimental result provides compelling evidence in favor of that pathway.

While specific experimental studies on the KIE of this compound are not extensively documented in the public literature, the principles are well-established. The data tables below illustrate the type of theoretical results that such a study would generate.

Table 1: Hypothetical Calculated Kinetic Isotope Effects (kH/kD) for Proposed Degradation Pathways of Monoallyl Phthalate at 298 K

Proposed Reaction MechanismRate-Determining StepC-D Bond Status in TSPredicted KIE (kH/kD)
Allyl Chain OxidationHydrogen abstraction from allyl groupUnchanged~1.02 (SKIE)
Ester HydrolysisNucleophilic attack at carbonyl carbonUnchanged~1.05 (SKIE)
Aromatic Ring HydroxylationElectrophilic attack by •OH on ringC-D bond rehybridizing~1.35 (SKIE)
Direct Aromatic Ring CleavageConcerted bond breaking in the ringC-D bond breaking>2.0 (PKIE)

Note: The values in this table are illustrative and represent the kind of data generated in computational studies to differentiate between possible reaction mechanisms based on the magnitude of the predicted kinetic isotope effect. SKIE = Secondary Kinetic Isotope Effect; PKIE = Primary Kinetic Isotope Effect; TS = Transition State.

Table 2: Research Findings from a Theoretical Study on a Related Phthalate (Dimethyl Phthalate)

Research FindingMethodImplication for MechanismReference
Hydroxyl radical reaction proceeds via Radical Adduct Formation (RAF) and Hydrogen Atom Transfer (HAT).Pulse radiolysis experiments and computational methods.Identifies dominant initial reaction pathways for degradation. researchgate.net
Bimolecular rate constant for •OH reaction with DMP is (3.2 ± 0.1) × 10⁹ M⁻¹s⁻¹.Experimental measurement.Provides a benchmark for kinetic studies and theoretical calculations. researchgate.net
OH-adducts and methyl-type radicals are the dominant intermediates.Comparison of experimental and computational absorption spectra.Confirms the nature of transient species formed during the reaction. researchgate.net

These findings for dimethyl phthalate demonstrate how a combination of experimental and computational approaches can elucidate complex reaction mechanisms. researchgate.net A similar integrated strategy applied to this compound would leverage the isotopic labeling to provide more refined details about the transition states and relative importance of competing reaction pathways.

Vii. Future Research Directions and Emerging Applications of Monoallyl Phthalate D4

Innovations in Synthesis of Ultra-High Purity Deuterated Phthalates

The utility of Monoallyl Phthalate-d4 in sensitive analytical applications is directly dependent on its isotopic and chemical purity. Future research is focused on developing novel synthetic methodologies to produce deuterated phthalates that meet increasingly stringent purity requirements.

Current innovative approaches in synthesis include:

Flow Chemistry Platforms: The adoption of continuous flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time. colab.wsresearchgate.net This technology can lead to higher yields, improved purity, and safer handling of reagents, making it a promising avenue for the synthesis of ultra-high purity deuterated compounds. colab.ws

Novel Deuterated Precursors: An efficient synthetic route for deuterated phthalate (B1215562) esters has been described using o-xylene-D10 as a readily available starting material. nih.gov Future work will likely focus on identifying and synthesizing other novel, highly deuterated precursors to streamline the synthesis of a wider range of deuterated phthalates with high isotopic enrichment. nih.gov

These innovations aim to produce deuterated standards with near-perfect isotopic incorporation, which is crucial for enhancing the accuracy and reliability of analytical measurements in complex biological and environmental matrices.

Integration of Multi-Omics Technologies with Deuterium (B1214612) Tracing for Systems-Level Biological Research

The field of systems biology aims to understand the complex interactions within biological systems. Integrating deuterium tracing with multi-omics technologies (such as metabolomics and proteomics) provides a powerful approach to achieve this. nih.gov this compound can be used as a tracer to elucidate the metabolic fate and biological impact of phthalate exposure at a systems level.

Future research in this area will likely involve:

Metabolic Flux Analysis: By tracking the deuterium label from this compound through various metabolic pathways, researchers can quantify the rate of metabolic reactions (flux). duke.eduyoutube.com This approach, often termed "Deuteromics," can reveal how phthalate exposure perturbs cellular metabolism and contributes to adverse health outcomes. metsol.com

Proteomic and Transcriptomic Profiling: Combining deuterium tracing with proteomics and transcriptomics can link metabolic changes to alterations in protein expression and gene regulation. This integrated approach can help identify key signaling pathways and molecular targets affected by phthalate exposure.

Personalized Exposure Assessment: Multi-omics data, combined with deuterium tracing, can help develop personalized models of phthalate metabolism and toxicity. This could lead to more accurate risk assessments and the identification of susceptible populations.

The table below illustrates the potential integration of this compound in a multi-omics workflow.

Research AreaApplication of this compoundExpected Outcome
Metabolomics Tracer to follow the metabolic conversion of monoallyl phthalate.Identification of novel metabolites and quantification of metabolic flux through key pathways. nih.govduke.edu
Proteomics Used in conjunction with Stable Isotope Labeling by Amino acids in Cell culture (SILAC) to quantify changes in protein expression upon phthalate exposure.Identification of proteins and pathways dysregulated by phthalate metabolites.
Transcriptomics Correlating metabolic changes (traced by d4-label) with gene expression profiles.Understanding the genetic and epigenetic mechanisms underlying phthalate toxicity.

Development of Miniaturized and Automated Analytical Platforms for High-Throughput Research

To handle the large sample volumes generated in population-wide biomonitoring and systems biology studies, there is a growing need for high-throughput analytical methods. Future research will focus on the development of miniaturized and automated platforms for the rapid and cost-effective analysis of phthalate metabolites.

Key developments are expected in:

Microfluidics and Lab-on-a-Chip Technology: Miniaturizing analytical processes on a single chip can significantly reduce sample and reagent consumption, decrease analysis time, and improve automation. tandfonline.comtandfonline.com

Automated Sample Preparation: The automation of solid-phase extraction (SPE) and other sample cleanup steps is crucial for increasing throughput and improving reproducibility by minimizing human error. researchgate.net

Advanced Mass Spectrometry Techniques: Coupling automated platforms with high-resolution mass spectrometry will enable the simultaneous quantification of a wide range of phthalate metabolites with high sensitivity and selectivity. bohrium.com

The use of deuterated internal standards like this compound is integral to these advanced platforms, ensuring data accuracy and precision in high-throughput screening. tandfonline.combohrium.com

The following table details the advantages of emerging analytical platforms for phthalate analysis.

PlatformKey FeaturesAdvantage for High-Throughput Research
On-line SPE-HPLC-MS/MS Integrates sample cleanup and analysis into a single automated system.Reduced sample handling, increased speed (analysis within minutes), and higher sensitivity. tandfonline.com
Automated SPE Robotic handling of up to 100 samples sequentially.Increased sample throughput, lower solvent usage, and improved reproducibility. researchgate.net
Microfluidic Devices Miniaturized channels for sample processing and analysis.Requires minimal sample volume, faster analysis times, and potential for portable devices.

Advanced Methodologies for Environmental Remediation Research of Phthalate Contamination

Phthalate contamination of soil and water is a significant environmental concern. nih.gov this compound can serve as a valuable tool in developing and optimizing remediation strategies by allowing researchers to trace the fate and degradation of this contaminant in complex environmental systems. researchgate.net

Future research directions include:

Isotope-Labeled Tracer Studies: Using this compound to spike environmental samples can help elucidate the degradation pathways and kinetics of monoallyl phthalate under various remediation conditions. This is applicable to both bioremediation and chemical degradation processes.

Advanced Oxidation Processes (AOPs): AOPs, such as ozonation, photocatalysis, and Fenton processes, are effective in degrading phthalates. iwaponline.comnih.govsemanticscholar.org Tracer studies with this compound can help to identify the intermediate degradation products and optimize reaction conditions for complete mineralization.

Bioremediation Enhancement: By tracking the deuterium label, researchers can identify microbial species and enzymatic pathways responsible for phthalate degradation in techniques like composting. nih.gov This knowledge can be used to enhance the efficiency of bioremediation strategies.

The table below outlines the application of this compound in different remediation technologies.

Remediation TechnologyRole of this compoundResearch Goal
Advanced Oxidation Processes (AOPs) Tracer to monitor the degradation process.Determine degradation efficiency, identify intermediate byproducts, and optimize process parameters. nih.govresearchgate.net
Bioremediation (e.g., Composting) Tracer to study microbial degradation pathways.Identify key microorganisms and enzymes involved, and enhance the biodegradation rate. nih.gov
Environmental Fate Modeling Used to validate models of phthalate transport and degradation in soil and water.Improve the accuracy of environmental risk assessments. researchgate.net

Exploration of Novel Applications in Chemical Biology and Material Science Research

The unique properties of deuterated compounds open up possibilities for novel applications beyond their use as internal standards.

In chemical biology , this compound can be used as a probe to study:

Enzyme Mechanisms: Investigating the kinetic isotope effect by comparing the enzymatic processing of deuterated and non-deuterated monoallyl phthalate can provide insights into reaction mechanisms. ucsb.edu

Receptor-Ligand Interactions: Deuterated ligands can be used in techniques like NMR spectroscopy to study the binding and dynamics of phthalate metabolites with nuclear receptors and other cellular targets.

In material science , research could focus on:

Polymer Chemistry: Diallyl phthalate is a monomer used in the production of thermosetting resins with applications in electrical and electronic components. atamanchemicals.comatamanchemicals.com this compound could be used to study polymerization kinetics and the stability of these polymers.

Material Degradation and Leaching: By incorporating this compound into plastic materials, researchers can accurately trace and quantify the leaching of this substance over time and under different environmental conditions, which is crucial for assessing consumer exposure and material longevity.

The exploration of these novel applications will continue to expand the utility of this compound as a versatile tool in both fundamental and applied scientific research.

Q & A

Q. What analytical methods are recommended for detecting and quantifying Monoallyl Phthalate-d4 in environmental or biological matrices?

this compound is typically analyzed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Deuterated analogs like this compound serve as internal standards to correct for matrix effects and instrument variability. For example, isotopic analogs such as di-nn-butyl phthalate-d4 are used as surrogates to validate extraction efficiency and quantification accuracy . Sample preparation often involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE), followed by derivatization if needed. Method validation should include recovery studies, limit of detection (LOD), and limit of quantification (LOQ) calculations .

Q. How does this compound improve the reliability of phthalate exposure assessments in human biomonitoring studies?

this compound is used as an isotopically labeled internal standard to account for analyte loss during sample processing and matrix interference. Its chemical similarity to non-deuterated phthalates ensures comparable extraction efficiency, while its distinct mass spectral signature allows precise quantification. For instance, deuterated phthalates like bis(2-ethylhexyl) phthalate-d4 are spiked into samples before extraction to normalize data and reduce variability caused by instrumental drift or matrix effects .

Q. What are the storage and stability requirements for this compound in laboratory settings?

Deuterated phthalates, including this compound, should be stored in anhydrous solvents (e.g., methanol or acetonitrile) at –20°C to prevent degradation. Studies on analogs like diethyl phthalate-d4 show no significant degradation under these conditions for up to 6 months. For long-term storage, aliquoting and avoidance of freeze-thaw cycles are recommended .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve isotopic purity and yield?

Synthesis typically involves deuterium exchange or stepwise deuteration of precursor molecules. For example, diphenyl phthalate-d4 is synthesized via oxidation, chlorination, and esterification of deuterated o-xylene (o-xylene-D10), achieving >75% yield by optimizing reaction time, temperature, and catalyst ratios. Single-factor optimization and nuclear magnetic resonance (NMR) monitoring are critical for verifying isotopic incorporation and purity .

Q. What experimental strategies address discrepancies in phthalate toxicity data when using deuterated analogs like this compound?

Contradictions in toxicity assessments often arise from differences in bioavailability or metabolic pathways between deuterated and non-deuterated forms. To mitigate this, researchers should:

  • Compare pharmacokinetic profiles (e.g., absorption rates) of deuterated vs. non-deuterated phthalates in in vitro models.
  • Use dual-labeled studies (e.g., 13C^{13}\text{C}- and 2H^{2}\text{H}-labeled compounds) to track metabolic byproducts.
  • Validate findings with orthogonal methods, such as high-resolution mass spectrometry (HRMS), to distinguish isotopic interference .

Q. How does the stability of this compound vary under extreme experimental conditions (e.g., high-temperature GC injectors or alkaline hydrolysis)?

Deuterated phthalates exhibit reduced thermal stability compared to non-deuterated forms due to isotopic effects. For instance, di-nn-octyl phthalate-d4 shows 5–10% degradation at GC injector temperatures >280°C. In alkaline conditions (pH >10), ester bonds in deuterated phthalates hydrolyze faster, necessitating shorter processing times or neutralization steps. Stability studies should include accelerated degradation tests under simulated experimental conditions .

Methodological Considerations

  • QA/QC Protocols : Use certified reference materials (CRMs) and isotopically labeled surrogates (e.g., benzyl benzoate) to ensure method accuracy .
  • Data Interpretation : Normalize results to internal standards and report uncertainties arising from isotopic dilution or matrix effects .
  • Ethical Compliance : Adhere to guidelines for phthalate handling, as outlined in regulatory frameworks like the AFIRM Restricted Substances List (RSL) .

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